Product packaging for (R)-adrenaline(1+)(Cat. No.:)

(R)-adrenaline(1+)

Cat. No.: B1233863
M. Wt: 184.21 g/mol
InChI Key: UCTWMZQNUQWSLP-VIFPVBQESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-adrenaline(1+), more commonly known as the (R)-(-)-enantiomer of epinephrine or simply L-adrenaline, is the naturally occurring and biologically active form of the adrenaline hormone secreted by the adrenal medulla . This small molecule catecholamine is a direct-acting sympathomimetic agent that exerts its potent effects as an agonist at both α- and β-adrenergic receptors . In research settings, (R)-adrenaline(1+) is an invaluable tool for investigating the sympathetic nervous system. Its applications include the study of cardiovascular physiology, such as heart rate regulation and vascular tone , as well as neurological research where it is used to explore the encoding of emotionally arousing memories and stress adaptation . Biochemists utilize it to examine G-protein coupled receptor (GPCR) signaling pathways and second messenger systems , while its role in modulating platelet aggregation and interacting with various metal cations is also a subject of investigation . The mechanism of action is dose-dependent; lower doses predominantly activate β-receptors, leading to bronchodilation and increased cardiac contractility, while higher doses engage α-receptors, causing pronounced vasoconstriction . After acting on its targets, (R)-adrenaline(1+) is rapidly metabolized into inactive compounds, primarily metanephrine and vanillylmandelic acid (VMA), by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14NO3+ B1233863 (R)-adrenaline(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14NO3+

Molecular Weight

184.21 g/mol

IUPAC Name

[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/p+1/t9-/m0/s1

InChI Key

UCTWMZQNUQWSLP-VIFPVBQESA-O

SMILES

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

C[NH2+]C[C@@H](C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Stereochemical Investigations of R Adrenaline 1+

Elucidation of (R)-Adrenaline's Chiral Properties and Enantiomeric Purity Assessment in Research

Adrenaline possesses a single chiral center, leading to the existence of two enantiomers: (R)-adrenaline and (S)-adrenaline. google.comderangedphysiology.com The (R)-enantiomer, also known as L-adrenaline, is the naturally occurring form and exhibits significantly higher pharmacological activity. derangedphysiology.comtransopharm.com The specific rotation of naturally occurring (R)-adrenaline is between -50.0 and -54.0°. transopharm.com

The determination of enantiomeric purity is crucial to ensure the desired therapeutic effect and patient safety. transopharm.com Various analytical techniques are employed in research to assess the enantiomeric composition of adrenaline samples. High-performance liquid chromatography (HPLC) is a widely used method, often in combination with chiral stationary phases (CSPs) or chiral mobile phase additives. dss.go.thnih.govmdpi.com These chiral selectors interact differently with the two enantiomers, allowing for their separation and quantification. dss.go.thmdpi.com One approach involves using a chiral HPLC column, such as the ORpak CDBS-453, with a mobile phase containing sodium chloride and glacial acetic acid in an aqueous/acetonitrile mixture. nih.gov

Another technique is the use of circular dichroism (CD) detection in conjunction with achiral HPLC. nih.govtandfonline.comresearchgate.net This method can detect the presence of the less active (S)-(+)-enantiomer, also referred to as D-adrenaline, at levels as low as 1% of the total adrenaline composition. nih.govtandfonline.comresearchgate.net Capillary electrophoresis has also been utilized for the chiral separation of adrenaline enantiomers, employing cyclodextrins as chiral selectors in the buffer solution. nih.govresearchgate.net Thin-layer chromatography (TLC) with molecularly imprinted chiral stationary phases offers a rapid method for determining the optical purity of adrenergic drugs like adrenaline. dss.go.th

Analytical Technique Key Features Reference
Chiral High-Performance Liquid Chromatography (HPLC)Utilizes chiral stationary phases or mobile phase additives for separation. dss.go.thnih.govmdpi.com
HPLC with Circular Dichroism (CD) DetectionEnables detection of low levels of the (S)-(+)-enantiomer using an achiral column. nih.govtandfonline.comresearchgate.net
Capillary Electrophoresis (CE)Employs chiral selectors like cyclodextrins in the buffer for separation. nih.govresearchgate.net
Thin-Layer Chromatography (TLC)Uses molecularly imprinted chiral stationary phases for rapid optical purity screening. dss.go.th

Enantioselective Synthesis Methodologies for (R)-Adrenaline(1+) in Laboratory Settings

The synthesis of enantiomerically pure (R)-adrenaline(1+) is a key focus in pharmaceutical chemistry. google.com Several strategies have been developed to achieve this, moving away from classical resolution of racemic mixtures towards more efficient and selective methods. transopharm.com

Asymmetric Catalysis in (R)-Adrenaline(1+) Synthesis Research

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of (R)-adrenaline. google.comresearchgate.net This approach involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. One documented method involves the asymmetric hydrogenation of 3',4'-dihydroxy-2-N-methylaminoacetophenone using a chiral hydroxyalkylferrocenylphosphine as a catalyst, although this specific process yielded an enantiomeric excess (ee) of only 60%. google.com More advanced methods, such as those employing rhodium-based catalysts with chiral phosphine (B1218219) ligands like (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine, have been developed for the asymmetric hydrogenation of adrenaline precursors, achieving high optical purity (98% ee or more). google.com Another highly efficient method utilizes a chiral spiro iridium catalyst for the asymmetric hydrogenation of α-amino ketones, yielding chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net

Bio-asymmetric Transformation Approaches for (R)-Adrenaline(1+)

Biocatalysis offers a green and highly selective alternative for the synthesis of (R)-adrenaline. google.comgoogle.com This method utilizes enzymes to catalyze the desired stereoselective transformation. One such approach involves the asymmetric reduction of adrenalone (B1665550) to (R)-adrenaline using alcohol dehydrogenase and a coenzyme like NADH. google.comgoogle.com This enzymatic process demonstrates high specificity and yield, with the final product being easily separated. google.comgoogle.com The use of whole cells of microorganisms, such as Acinetobacter sp. UN-16 which possesses adrenaline dehydrogenase, has also been explored for the asymmetric biosynthesis of (R)-adrenaline from adrenalone. rsc.org Research has shown that conducting these biotransformations in hydrophilic ionic liquids can significantly improve reaction efficiency. rsc.org

Chiral Resolution Techniques for Adrenaline Enantiomers

While asymmetric synthesis is often preferred, chiral resolution remains a viable method for obtaining enantiomerically pure adrenaline. google.comresearchgate.net This technique involves the separation of a racemic mixture of adrenaline into its individual enantiomers. A common industrial approach involves the non-stereoselective hydrogenation of a precursor followed by racemate separation. google.com This is often achieved by using a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com

Stereospecificity Research of (R)-Adrenaline(1+) in Molecular Interactions

The biological effects of adrenaline are highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. transopharm.comsci-hub.se This stereospecificity arises from the three-dimensional arrangement of functional groups, which dictates how the molecule interacts with its biological targets. wiley-vch.deresearchgate.net

Comparative Studies of (R)- and (S)-Adrenaline Enantiomers' Biological Activity (Non-Clinical/In Vitro)

In vitro studies have consistently demonstrated the superior biological activity of (R)-adrenaline compared to its (S)-counterpart. derangedphysiology.comtransopharm.com The pharmacological activity of (R)-epinephrine is reported to be approximately 15 to 40 times greater than that of the (S)-enantiomer. transopharm.com For example, in terms of bronchodilator activity, (R)-adrenaline is 45 times more potent than its (S)-enantiomer. google.com

The basis for this difference in activity lies in the specific interactions with adrenergic receptors. The Easson-Stedman hypothesis proposes a three-point interaction model where the more active enantiomer establishes a better fit with the receptor. wiley-vch.de For (R)-adrenaline, these interactions involve the cationic amino group, the hydroxyl group on the chiral carbon, and the catechol ring. wiley-vch.de The less active (S)-enantiomer can only achieve a two-point interaction, resulting in a significantly lower affinity and efficacy. wiley-vch.de Studies on the stereoselective uptake of adrenergic agonists by organic cation transporters have also highlighted the importance of chirality in the molecular interactions between the drug and the transporter. sci-hub.se

Enantiomer Relative In Vitro Potency Key Interaction Points with Receptor Reference
(R)-adrenaline~15-40 times more potent than (S)-adrenalineCationic amino group, hydroxyl group, catechol ring (three-point interaction) transopharm.comwiley-vch.de
(S)-adrenalineSignificantly less potentCationic amino group, catechol ring (two-point interaction) wiley-vch.de

Biosynthetic and Metabolic Pathway Research of R Adrenaline 1+

Enzymatic Mechanisms of Catecholamine Biosynthesis Leading to (R)-Adrenaline(1+)

The synthesis of (R)-adrenaline(1+) from L-tyrosine involves four sequential enzymatic steps. taylorandfrancis.com This pathway is highly regulated, with each enzyme playing a specific role in the formation of intermediate compounds. mdpi.comnih.gov The enzymes are strategically located within the cell to facilitate the efficient conversion of substrates. mdpi.com

Interactive Table: Enzymes in (R)-Adrenaline(1+) Biosynthesis
EnzymeSubstrateProductRequired CofactorsCellular Location
Tyrosine Hydroxylase (TH)L-tyrosineL-DOPATetrahydrobiopterin, O₂, Fe²⁺Cytoplasm
L-Aromatic Amino Acid Decarboxylase (AAAD)L-DOPADopamine (B1211576)Pyridoxal (B1214274) phosphate (B84403) (Vitamin B6)Cytoplasm
Dopamine Beta-Hydroxylase (DBH)DopamineNorepinephrine (B1679862)Ascorbic acid (Vitamin C), CopperSynaptic Vesicles / Chromaffin Granules
Phenylethanolamine N-Methyltransferase (PNMT)Norepinephrine(R)-Adrenaline(1+)S-adenosyl-L-methionine (SAMe)Cytoplasm

Following its synthesis, L-DOPA is converted into dopamine in the cytoplasm. wikipedia.orgcvpharmacology.com This reaction is catalyzed by the enzyme L-Aromatic Amino Acid Decarboxylase (AAAD), also known as DOPA decarboxylase. taylorandfrancis.comcvpharmacology.comnih.gov AAAD is a pyridoxal phosphate-dependent enzyme, meaning it requires Vitamin B6 as a cofactor for its activity. taylorandfrancis.comtandfonline.com AAAD is not specific to the catecholamine pathway and is also involved in serotonin (B10506) synthesis. nih.govtandfonline.com

Subsequently, dopamine is transported from the cytoplasm into synaptic vesicles or chromaffin granules. derangedphysiology.comcvpharmacology.com Inside these vesicles, the enzyme Dopamine Beta-Hydroxylase (DBH) catalyzes the conversion of dopamine to norepinephrine. cvpharmacology.comnih.gov DBH is a copper-containing oxygenase that requires ascorbic acid (Vitamin C) as a cofactor to facilitate the hydroxylation of dopamine. nih.govnih.govmedlink.com The localization of DBH within vesicles is crucial, as it separates the synthesis of norepinephrine from the cytoplasmic enzymes. oup.com

The final step in the biosynthesis of (R)-adrenaline(1+) is the methylation of norepinephrine. wikipedia.orgderangedphysiology.com This reaction is catalyzed by Phenylethanolamine N-Methyltransferase (PNMT), an enzyme found predominantly in the cytosol of chromaffin cells in the adrenal medulla. wikipedia.orgtaylorandfrancis.comwikipedia.org For this conversion to occur, norepinephrine must be transported out of the chromaffin granules and back into the cytoplasm. derangedphysiology.com PNMT transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAMe) to the primary amine of norepinephrine, yielding (R)-adrenaline(1+). wikipedia.orguniprot.orguniprot.org The newly synthesized (R)-adrenaline(1+) is then transported back into the chromaffin granules for storage before its release. cvpharmacology.com The activity of PNMT is a key determinant in the proportion of norepinephrine versus (R)-adrenaline(1+) produced by the adrenal gland. taylorandfrancis.com

L-Aromatic Amino Acid Decarboxylase (AAAD) and Dopamine Beta-Hydroxylase (DBH) Roles

Regulation of (R)-Adrenaline(1+) Biosynthesis at the Molecular Level

The synthesis of (R)-adrenaline(1+) is tightly controlled at the molecular level through a combination of genetic, epigenetic, hormonal, and neural mechanisms. These regulatory processes ensure that the production of (R)-adrenaline(1+) is appropriately matched to physiological demands, particularly in response to stress. nih.gov

The expression of the genes encoding the catecholamine biosynthetic enzymes—TH, DBH, and PNMT—is subject to complex transcriptional regulation. nih.govfrontiersin.org Research in spontaneously hypertensive rats (SHR) has identified genetic loci (quantitative trait loci, or QTLs) that influence the expression and activity of these enzymes. nih.gov For instance, cis-acting eQTLs have been found for Dbh and Pnmt, indicating that genetic variations within or near these genes directly affect their transcript levels. nih.gov The Pnmt gene promoter contains response elements for transcription factors such as Egr-1, Sp1, and AP-2, which can modulate its expression. grafiati.com

Epigenetic mechanisms, particularly DNA methylation, also play a crucial role. researchgate.net Studies on pheochromocytomas and paragangliomas (PPGLs) have shown that the promoter methylation of genes like DBH and PNMT is inversely correlated with their expression and the pattern of catecholamine secretion. researchgate.net This suggests that epigenetic modifications can act as a key regulatory switch in catecholamine synthesis. researchgate.net

Hormonal and neural inputs are primary external regulators of (R)-adrenaline(1+) synthesis. nih.gov The hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system are central to this control. nih.govnih.gov

Glucocorticoids, such as cortisol, released from the adrenal cortex under the stimulation of adrenocorticotropic hormone (ACTH), are potent inducers of PNMT expression. wikipedia.orgtaylorandfrancis.comnih.gov High local concentrations of cortisol in the adrenal medulla enhance the transcription of the PNMT gene and increase the stability of the PNMT enzyme, thereby promoting the conversion of norepinephrine to (R)-adrenaline(1+). taylorandfrancis.comwikipedia.orgnih.gov

Neural stimulation via the splanchnic nerve, which innervates the adrenal medulla, also upregulates (R)-adrenaline(1+) synthesis. wikipedia.orgnih.gov The release of the neurotransmitter acetylcholine (B1216132) from these nerve endings stimulates the activity of TH and DBH. wikipedia.orgnih.gov Furthermore, signaling molecules like nitric oxide (NO) have been shown to increase the mRNA levels of TH, DBH, and PNMT and can potentiate the effects of both cholinergic and glucocorticoid activation. scirp.org This dual control by hormonal and neural pathways allows for both rapid and sustained increases in (R)-adrenaline(1+) production during stress. nih.gov

Interactive Table: Molecular Regulators of (R)-Adrenaline(1+) Synthesis
RegulatorTypePrimary Target Enzyme(s)Effect on EnzymeOverall Effect on Synthesis
Glucocorticoids (e.g., Cortisol)HormonalPNMTIncrease gene expression and protein stabilityIncreases
Acetylcholine (from Splanchnic Nerve)NeurotransmitterTH, DBHIncreases activityIncreases
Nitric Oxide (NO)Signaling MoleculeTH, DBH, PNMTIncreases gene expressionIncreases
Catecholamines (e.g., Dopamine)Feedback InhibitorTHInhibits activityDecreases
Transcription Factors (e.g., Egr-1, Sp1)GeneticPNMTModulate gene expressionModulates
DNA MethylationEpigeneticDBH, PNMTInversely correlates with expression (hypermethylation leads to decreased expression)Modulates

Genetic and Epigenetic Regulation of Biosynthetic Enzymes

Degradation Pathways and Enzyme Kinetics of (R)-Adrenaline(1+)

The chemical stability of (R)-adrenaline(1+) is a critical factor in its biological activity and therapeutic efficacy. Its degradation is a complex process involving multiple pathways, primarily centered around the chemically reactive catechol and amino moieties. The study of these degradation pathways and the kinetics of the enzymes involved is essential for understanding its metabolic fate.

The catechol group of (R)-adrenaline(1+) is highly susceptible to oxidation, which is a principal route of its degradation. researchgate.net This process can be initiated by various factors, including exposure to oxygen, light, heat, and the presence of metal ions. researchgate.net The oxidation of the catechol moiety proceeds through the formation of highly reactive intermediates, including ortho-semiquinones and ortho-quinones. unipd.it

The initial step in the oxidative degradation is the conversion of the catechol to an ortho-semiquinone radical. unipd.it This intermediate can then undergo further oxidation to form an ortho-quinone. unipd.it This quinone is unstable and can undergo an irreversible intramolecular cyclization reaction. This occurs via a nucleophilic attack of the nitrogen atom of the side chain onto the quinone ring, leading to the formation of leucoaminochrome. unipd.it This unstable intermediate is then rapidly oxidized to the more stable, colored compound adrenochrome (B1665551). researchgate.netunipd.it

Several enzymes can catalyze the oxidation of the catechol moiety. Monoamine oxidase (MAO) is a key enzyme that initiates the deamination of catecholamines, leading to the formation of aldehyde intermediates which are then further metabolized. nih.gov Another important enzyme is catechol-O-methyltransferase (COMT), which inactivates adrenaline by methylating one of the hydroxyl groups of the catechol ring. nih.govdrugbank.com The resulting product, metanephrine, is then subject to further degradation. drugbank.com Additionally, enzymes such as horseradish peroxidase, in the presence of hydrogen peroxide, can efficiently oxidize adrenaline. unipd.it

The oxidation process is also influenced by non-enzymatic factors. Metal ions, particularly iron (Fe³⁺), can catalyze the oxidation of adrenaline. unipd.it The interaction between iron and the catechol moiety forms a complex that facilitates the oxidation process, although the rate can be slower compared to other catecholamines. unipd.it The presence of reactive oxygen species, such as the hydroxyl radical (•OH), generated, for instance, by the Fenton reagent (a mixture of hydrogen peroxide and ferrous ions), can also significantly accelerate the oxidation of adrenaline to adrenochrome. unipd.it

The rate of oxidative degradation is also pH-dependent. Generally, alkaline conditions promote the oxidation of catecholamines. researchgate.netmdpi.com

N-dealkylation, the removal of the methyl group from the amino side chain of (R)-adrenaline(1+), represents another significant metabolic degradation pathway. researchgate.netnih.gov This process leads to the formation of norepinephrine (noradrenaline) as a primary metabolite. nih.gov

The enzymatic machinery responsible for N-dealkylation primarily involves cytochrome P450 (P450) enzymes. nih.gov While flavin-containing monooxygenases (FMOs) are also involved in the metabolism of many amine-containing compounds, they predominantly catalyze N-oxidation, whereas P450s are more inclined to catalyze N-dealkylation reactions. nih.gov The specific P450 isozymes involved in the N-dealkylation of adrenaline are a subject of ongoing research.

Following N-dealkylation, the resulting norepinephrine is a substrate for the same degradation pathways as adrenaline itself, including oxidative deamination by MAO and O-methylation by COMT. nih.govnih.gov Oxidative deamination of norepinephrine by MAO produces 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.gov This aldehyde intermediate is then primarily reduced by aldehyde reductase (AR) to 3,4-dihydroxyphenylglycol (B133932) (DHPG). nih.gov Alternatively, O-methylation of norepinephrine by COMT yields normetanephrine. nih.gov These metabolites can be further conjugated and excreted. drugbank.com

Recent research has also identified N-dealkylation as a metabolic pathway for other structurally related compounds, highlighting its general importance in the biotransformation of N-alkylated amines. researchgate.netfrontiersin.org

The table below summarizes the key enzymes and resulting metabolites in the N-dealkylation pathway of (R)-adrenaline(1+).

Enzyme FamilyKey EnzymesPrimary MetaboliteSubsequent Metabolites
Cytochrome P450Various P450 isozymesNorepinephrineDOPEGAL, DHPG, Normetanephrine
Monoamine OxidaseMAO-A, MAO-BDOPEGAL (from Norepinephrine)DHPG
Catechol-O-MethyltransferaseCOMTNormetanephrine (from Norepinephrine)Further conjugated metabolites

The biological activity of adrenaline resides primarily in the (R)-enantiomer. researchgate.net The chiral center at the β-carbon of the side chain is susceptible to racemization, the process by which the (R)-enantiomer is converted to its less active (S)-enantiomer. nih.govacs.orgmdpi.com This conversion can occur during degradation and is influenced by environmental conditions.

Studies on an adrenaline derivative have shown that racemization from the (R) to the (S) form can occur via a polar reaction mechanism, particularly under acidic conditions. nih.govacs.org The rate of this racemization was found to be at a minimum at approximately pH 4. nih.govacs.org It has been noted that the degradation rates of the (R) and (S) enantiomers are similar across a wide pH range. nih.govacs.org

The racemization process is known to be accelerated in alkaline solutions and upon exposure to light and temperature changes, while acidic conditions tend to retard it. researchgate.netmdpi.com This highlights the importance of pH control in maintaining the stereochemical integrity of (R)-adrenaline(1+).

The potential for racemization underscores the need for careful consideration of storage and formulation conditions to preserve the potency of (R)-adrenaline(1+).

The degradation kinetics of (R)-adrenaline(1+) are significantly influenced by various environmental factors, most notably pH and the presence of metal ions. researchgate.netnih.govacs.org

pH: The stability of adrenaline is highly dependent on the pH of the solution. Studies on an adrenaline derivative have demonstrated a bell-shaped pH-rate profile, indicating that the degradation is subject to both specific acid and specific base catalysis. nih.govacs.orgacs.org The region of maximum stability was found to be in the acidic range of pH 2.5 to 4.5. nih.govacs.orgacs.org In this range, the primary degradation pathway is oxidative N-dealkylation. nih.govacs.orgacs.org As the pH increases towards neutrality and into the alkaline range, the rate of degradation increases significantly. mdpi.comacs.org For instance, the degradation rate at pH 7.5 can be more than an order of magnitude higher than in the stable acidic range. acs.org However, a decrease in the reaction rate has been observed at pH values above 8, with another minimum around pH 10. acs.org Alkaline conditions generally promote oxidative degradation of the catechol moiety. researchgate.net

Metal Ions: The presence of metal ions can catalyze the degradation of adrenaline. nih.govacs.org Divalent and trivalent metal ions can form complexes with the catechol moiety, facilitating its oxidation. unipd.it The catalytic effect of various metal ions on the hydrolysis of an adrenaline derivative was found to follow the order: Fe³⁺ > Fe²⁺ > Mg²⁺ > Mn²⁺ > Ti³⁺ > Sr²⁺ > Zn²⁺. nih.govacs.org This catalysis can lead to a rate enhancement of up to one order of magnitude at certain pH values. nih.govacs.org Copper ions (Cu²⁺) have also been shown to catalyze the autoxidation of adrenaline. mdpi.comresearchgate.net

The table below provides a summary of the influence of these environmental factors on the degradation of (R)-adrenaline(1+).

FactorInfluence on DegradationOptimal Stability Range/Condition
pH Exhibits specific acid and base catalysis. Alkaline pH generally accelerates oxidative degradation.pH 2.5 - 4.5 nih.govacs.orgacs.org
Metal Ions Catalyze degradation, particularly oxidation of the catechol moiety.Absence of catalytic metal ions.
Light Accelerates degradation. researchgate.netProtection from light.
Temperature Increased temperature accelerates degradation. researchgate.netLow temperature storage.
Oxygen Promotes oxidative degradation. researchgate.netAn environment with minimal oxygen.

Molecular Mechanisms of R Adrenaline 1+ Receptor Interaction and Signal Transduction

Adrenergic Receptor Subtype Specificity and Ligand Binding Research (In Vitro/Molecular)

(R)-Adrenaline(1+) exhibits a broad affinity, interacting with both alpha- and beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. pathway.mdwikipedia.org The specificity of the physiological response is determined by the receptor subtype expressed in a particular tissue and the differential affinity of (R)-adrenaline(1+) for these subtypes. pathway.mdfrontiersin.org

Alpha-Adrenergic Receptor Interactions of (R)-Adrenaline(1+)

(R)-Adrenaline(1+) demonstrates relatively equal affinities for both α1 and α2-adrenergic receptor subtypes. nih.gov The activation of these receptors initiates distinct downstream signaling pathways.

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. pathway.md Upon binding of (R)-adrenaline(1+), the Gq protein activates phospholipase C (PLC). pathway.mdwikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). pathway.mdwikipedia.org IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. wikipedia.orgnih.gov This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction. wikipedia.orgwikipedia.orgnih.gov Research has shown that (R)-adrenaline(1+) and norepinephrine (B1679862) activate all three cloned α1-AR subtypes (α1A, α1B, and α1D) with similar potencies. nih.gov

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. pathway.md Activation of α2-receptors by (R)-adrenaline(1+) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). pathway.mdnih.gov This reduction in cAMP levels contributes to effects such as the inhibition of norepinephrine release from nerve terminals. pathway.md

Receptor SubtypeG-Protein CouplingPrimary EffectorSecond MessengersKey Downstream Effect
α1-Adrenergic GqPhospholipase C (PLC)Inositol trisphosphate (IP3), Diacylglycerol (DAG)Increased intracellular Ca2+, Protein Kinase C (PKC) activation
α2-Adrenergic GiAdenylyl Cyclase (inhibition)Decreased cyclic AMP (cAMP)Inhibition of neurotransmitter release

Beta-Adrenergic Receptor Interactions of (R)-Adrenaline(1+)

(R)-Adrenaline(1+) also binds to beta-adrenergic receptors, with a particularly high affinity for β2-adrenergic receptors. guidetopharmacology.orgnih.gov

β1-Adrenergic Receptors: Predominantly found in the heart, these receptors are equally sensitive to both (R)-adrenaline(1+) and norepinephrine. guidetopharmacology.org Their activation leads to an increased heart rate and myocardial contractility. pathway.md

β2-Adrenergic Receptors: These receptors are more sensitive to (R)-adrenaline(1+) than to norepinephrine. guidetopharmacology.org They are widely distributed and mediate responses such as bronchodilation and vasodilation in skeletal muscle. pathway.mdwikipedia.org

β3-Adrenergic Receptors: These receptors are primarily located in adipose tissue and are involved in lipolysis. mdpi.com

Receptor SubtypeRelative Affinity of (R)-Adrenaline(1+)Primary LocationKey Physiological Effect
β1-Adrenergic Equal to NorepinephrineHeartIncreased heart rate and contractility
β2-Adrenergic Higher than NorepinephrineBronchial and vascular smooth muscleBronchodilation, Vasodilation
β3-Adrenergic Activated by (R)-Adrenaline(1+)Adipose tissueLipolysis

G-Protein Coupled Receptor (GPCR) Activation by (R)-Adrenaline(1+)

The binding of (R)-adrenaline(1+) to its adrenergic receptor, a classic GPCR, initiates a conformational change in the receptor. khanacademy.org This change triggers the activation of an associated G-protein. khanacademy.org

Gs-alpha Pathway Activation and Adenylyl Cyclase Modulation

In the context of β-adrenergic receptor activation, the associated G-protein is a stimulatory G-protein (Gs). virginia.edu The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gsα). aklectures.com The now active GTP-bound Gsα subunit dissociates from the βγ subunits and binds to and activates the enzyme adenylyl cyclase. virginia.eduaklectures.com Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). savemyexams.compearson.com

Second Messenger Generation: Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The production of cAMP represents a critical step in the signal transduction cascade, as cAMP acts as a second messenger, amplifying the initial signal from (R)-adrenaline(1+). savemyexams.compearson.comnih.gov This small, diffusible molecule relays the signal from the cell membrane to intracellular targets. libretexts.org The primary intracellular effector of cAMP is Protein Kinase A (PKA). savemyexams.compearson.com cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. bioscientifica.comresearchgate.net

Downstream Signaling Cascades Initiated by (R)-Adrenaline(1+) (Cellular/Sub-cellular Level)

The activated PKA catalytic subunits then phosphorylate a variety of downstream target proteins, including enzymes and transcription factors, thereby altering their activity and leading to the ultimate cellular response. bioscientifica.comwikipedia.org

A prominent example of this is the regulation of glycogen (B147801) metabolism. khanacademy.org PKA phosphorylates and activates glycogen phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase. savemyexams.comkhanacademy.org This enzyme catalyzes the breakdown of glycogen into glucose-1-phosphate, providing a rapid source of energy for the cell. savemyexams.comkhanacademy.org Simultaneously, PKA phosphorylates and inhibits glycogen synthase, preventing the synthesis of new glycogen. bioscientifica.comkhanacademy.org

In cardiac muscle, PKA phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels, phospholamban, and troponin I. wikipedia.orgnih.gov This leads to an increased influx of calcium, enhanced calcium cycling by the sarcoplasmic reticulum, and increased myofilament sensitivity to calcium, resulting in increased heart rate and contractility. wikipedia.orgnih.gov

Furthermore, PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression that mediate longer-term cellular responses. wikipedia.org

Downstream TargetEffect of PKA PhosphorylationCellular Response
Glycogen Phosphorylase Kinase ActivationIncreased glycogenolysis
Glycogen Synthase InhibitionDecreased glycogenesis
L-type Calcium Channels (Cardiac) ActivationIncreased calcium influx
Phospholamban (Cardiac) Inhibition of its inhibitory function on SERCAEnhanced sarcoplasmic reticulum Ca2+ uptake
Troponin I (Cardiac) Altered myofilament Ca2+ sensitivityModulation of muscle relaxation
CREB (Transcription Factor) ActivationAltered gene expression

Protein Phosphorylation Events and Enzyme Modulation

Upon activation by (R)-adrenaline(1+), adrenergic receptors trigger signaling pathways that lead to the phosphorylation of numerous intracellular proteins, thereby modulating their activity. This phosphorylation is a key mechanism for regulating cellular function. oup.com The specific enzymes and substrates targeted depend on the receptor subtype and the G protein to which it couples.

Binding of (R)-adrenaline(1+) to β-adrenergic receptors activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). wikipedia.org cAMP activates Protein Kinase A (PKA), a primary effector that phosphorylates a variety of downstream targets. wikipedia.orgplos.org A critical target in cardiac cells is phospholamban (PLN). oup.complos.org Phosphorylation of PLN relieves its inhibition of the sarco(endo)plasmic reticulum Ca2+ transport ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum and contributing to cardiac muscle relaxation. plos.org Concurrently, PKA-mediated phosphorylation can lead to the activation of phosphorylase kinase, which then phosphorylates and activates glycogen phosphorylase, promoting the breakdown of glycogen to glucose. wikipedia.org

Activation of α1-adrenergic receptors, which couple to Gq proteins, initiates a different phosphorylation cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 triggers the release of calcium from intracellular stores, and the resulting increase in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent kinases. nih.govnih.gov Studies in human platelets have shown that adrenaline stimulates the phosphorylation of proteins with molecular weights of 20,000 and 40,000, a process dependent on a calcium-dependent protein kinase. nih.gov Furthermore, (R)-adrenaline(1+) can activate phosphofructokinase in the heart through an α-receptor mechanism that is independent of cAMP, highlighting the diversity of enzyme modulation. nih.gov

Table 1: Enzyme Modulation by (R)-Adrenaline(1+)-Induced Phosphorylation
Receptor PathwayKey Kinase ActivatedPrimary Enzyme/Protein TargetEffect of ModulationReference
β-Adrenergic → Gs → cAMPProtein Kinase A (PKA)Phospholamban (PLN)Phosphorylation removes inhibition of SERCA2a, enhancing Ca2+ reuptake. plos.org, oup.com
β-Adrenergic → Gs → cAMPProtein Kinase A (PKA) → Phosphorylase KinaseGlycogen PhosphorylaseActivation leads to glycogenolysis and glucose production. wikipedia.org
α1-Adrenergic → Gq → IP3/DAGCa2+/Calmodulin-Dependent KinasePhosphorylase KinaseActivation contributes to glycogenolysis. wikipedia.org
α1-Adrenergic → Gq → IP3/DAGCalcium-Dependent Protein KinasePlatelet Proteins (20 & 40 kDa)Stimulation of phosphorylation. nih.gov
α-AdrenergicUnknown (cAMP-Independent)Phosphofructokinase-1Enzyme activation, stimulating glycolysis. nih.gov

Receptor Internalization and Desensitization Mechanisms

Prolonged or intense exposure to (R)-adrenaline(1+) leads to a dampening of the cellular response, a phenomenon known as desensitization. This is a critical feedback mechanism that protects the cell from overstimulation. Homologous desensitization is a multi-step process specific to the agonist-occupied receptor. nih.gov

The process begins with the phosphorylation of the adrenergic receptor itself on its intracellular domains. nih.govfrontiersin.org This phosphorylation is carried out by G protein-coupled receptor kinases (GRKs). nih.govnih.gov The phosphorylated receptor then serves as a high-affinity binding site for proteins called β-arrestins. nih.gov The binding of β-arrestin to the receptor has two major consequences. First, it sterically hinders the receptor's ability to couple with and activate G proteins, effectively uncoupling the receptor from its canonical signaling pathway. nih.gov Second, β-arrestin acts as an adapter protein, targeting the desensitized receptor for internalization by recruiting it to clathrin-coated pits. nih.gov The receptor is then engulfed into the cell within an endosome. frontiersin.org The rate of this internalization can be rapid and dependent on the agonist concentration. mdpi.com Research has also revealed that the specific pathway of phosphorylation and internalization can be agonist-dependent; for instance, for the α1A-adrenoceptor, norepinephrine induces a PKC-dependent phosphorylation and slow internalization, while the agonist oxymetazoline (B75379) triggers a GRK2-dependent phosphorylation and much more rapid internalization and desensitization. researchgate.net

Table 2: Key Players in Adrenergic Receptor Internalization and Desensitization
ComponentRole in the ProcessReference
G Protein-Coupled Receptor Kinases (GRKs)Phosphorylate the agonist-occupied receptor, initiating desensitization. nih.gov, nih.gov
β-arrestinsBind to phosphorylated receptors, blocking G protein coupling and recruiting receptors to clathrin-coated pits. nih.gov, frontiersin.org
ClathrinA protein that forms a coated pit on the cell membrane, facilitating the endocytosis of the receptor-β-arrestin complex. nih.gov
DynaminA GTPase required for pinching off the clathrin-coated vesicle from the plasma membrane. plos.org

Non-Canonical Signaling Pathways Involving β-arrestins

Initially, β-arrestins were thought to function solely in terminating G protein signaling. However, it is now clear that they are versatile scaffolding proteins that can initiate their own G protein-independent signaling cascades, referred to as non-canonical or biased signaling. bham.ac.ukbpums.ac.ir Once recruited to the (R)-adrenaline(1+)-activated receptor, β-arrestin can undergo a conformational change, allowing it to interact with and activate a host of other signaling proteins. nih.gov

A prominent example of β-arrestin-mediated non-canonical signaling is the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway. wikipedia.orgnih.gov By scaffolding components of the MAPK cascade, β-arrestin can bring these kinases into proximity, leading to their activation and subsequent downstream effects on gene transcription and cell proliferation. nih.gov This mode of signaling is distinct from the classical G protein-mediated pathways. bham.ac.uk The concept of "biased agonism" has emerged from these findings, where certain ligands can preferentially stabilize a receptor conformation that favors β-arrestin binding and signaling over G protein activation. researchgate.net This opens up the possibility of developing drugs that selectively engage these non-canonical pathways.

Table 3: Examples of β-arrestin Mediated Non-Canonical Signaling
Signaling PathwayKey Effector(s)General Cellular OutcomeReference
MAPK/ERK CascadeERK1/2, MAPKRegulation of gene transcription, cell growth, and differentiation. nih.gov, wikipedia.org
Src Family KinasesSrcActivation can contribute to a variety of cellular processes, including cell migration and survival. plos.org

Receptor Desensitization and Resensitization Mechanisms

Following internalization, the adrenergic receptor's fate determines whether the cell's sensitivity to (R)-adrenaline(1+) will be restored. The internalized receptor, contained within an endosome, can be trafficked along one of two main pathways: recycling back to the cell surface (resensitization) or degradation in the lysosome (down-regulation). nih.gov

Resensitization is the process by which the receptor's function is restored. Within the acidic environment of the endosome, (R)-adrenaline(1+) dissociates from the receptor. The receptor is then dephosphorylated by protein phosphatases. nih.gov Once returned to its basal, unphosphorylated state, the receptor can be sorted into recycling endosomes and trafficked back to the plasma membrane, ready to respond to further stimulation. frontiersin.org The rate and extent of resensitization can be highly dependent on the nature of the agonist and the duration of the initial stimulus. plos.org For example, studies on the β2-adrenergic receptor show that a short exposure to epinephrine (B1671497) allows for a greater degree of resensitization compared to a prolonged exposure. plos.org

Down-regulation occurs when the internalized receptors are targeted for degradation. Instead of being recycled, they are trafficked to lysosomes, where they are broken down. This results in a net loss of receptors from the cell surface and a longer-term reduction in the cell's responsiveness to (R)-adrenaline(1+). The balance between recycling and degradation is a key regulatory checkpoint. The properties of the agonist can influence this balance; high-efficacy agonists are not necessarily more likely to cause functional desensitization than low-efficacy agonists, as the availability of "spare receptors" can play a role. researchgate.net

Table 4: Factors Influencing Receptor Desensitization and Resensitization
FactorInfluence on Desensitization/ResensitizationReference
Agonist EfficacyBoth high- and low-efficacy agonists can cause significant desensitization. The relationship is complex and not always linear. researchgate.net
Agonist IdentityDifferent agonists can induce distinct phosphorylation patterns (e.g., GRK vs. PKC dependent), leading to different rates of desensitization and internalization. researchgate.net
Stimulation DurationShorter agonist exposure times often lead to more complete and rapid resensitization, while prolonged exposure favors down-regulation. plos.org
Receptor SubtypeDifferent adrenergic receptor subtypes (e.g., α1A vs α1B) exhibit inherently different tendencies to be phosphorylated, desensitized, and internalized. researchgate.net

Advanced Research Methodologies and Techniques Applied to R Adrenaline 1+ Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools in elucidating the structural and electronic characteristics of (R)-adrenaline(1+), its interactions with biological targets, and the underlying principles governing its activity.

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful quantum mechanical approaches used to predict the structure and chemical properties of molecules like adrenaline. dergipark.org.trdergipark.org.tr These methods are instrumental in determining the most stable molecular geometry and other molecular characteristics. dergipark.org.tr For instance, a combination of DFT and HF methods has been used to model adrenaline's structure, with the 6-311++G basis set identified as optimal for calculating bandgap energies with minimal difference between the two methods. dergipark.org.tr Such computational models can predict vibrational frequencies, charge distribution, and electrostatic potential, offering a detailed understanding of the molecule's properties. dergipark.org.tr

Studies have employed DFT to investigate the role of adrenaline as a free radical scavenger, suggesting its efficiency in both lipid and aqueous environments. acs.org Furthermore, DFT calculations have been used to analyze the hydrogen bonding and π-π stacking interactions between epinephrine (B1671497) and other molecules, which is crucial for understanding its binding mechanisms. researchgate.net The spectral intensities predicted by DFT are vital for interpreting experimental spectra of epinephrine. researchgate.net

Molecular dynamics (MD) simulations and ligand-receptor docking are computational techniques that provide a dynamic view of how (R)-adrenaline(1+) interacts with its receptors. acs.orgmdpi.com These methods are crucial for understanding the molecular mechanisms of drug-induced activation and inhibition of G protein-coupled receptors (GPCRs) like the β2-adrenergic receptor (β2AR). acs.org

MD simulations have been used to explore the unbinding of adrenaline from the β2AR, revealing a global energy minimum corresponding to the crystal structure and a metastable state where adrenaline is positioned deeper in the binding pocket with a different orientation. acs.org These simulations also shed light on the conformational changes in adrenaline during these transitions. acs.org Docking studies have been employed to predict the binding poses of adrenaline and other ligands to adrenergic receptors. hilarispublisher.comnih.gov For example, in docking studies with the human α2-adrenergic receptor, adrenaline was observed to interact with key residues through hydrogen bonding and π-π interactions. hilarispublisher.com

MethodologyKey Findings for (R)-Adrenaline(1+)Referenced Studies
Molecular Dynamics (MD) SimulationsRevealed a metastable state of adrenaline deeper within the β2AR binding pocket and detailed the conformational changes during unbinding. acs.org
Ligand-Receptor DockingPredicted interactions with key residues in adrenergic receptors, such as Asp 3.32, Phe 6.51, and Tyr 6.55 in the α2-adrenergic receptor, through hydrogen bonds and π-π interactions. hilarispublisher.comnih.gov

Quantum chemical parameters derived from computational methods are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of compounds. wikipedia.orgnih.gov These models are valuable for predicting the activity of new chemical entities. wikipedia.org

For adrenaline, quantum chemical calculations provide insights into parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap, and the dipole moment. dergipark.org.trresearchgate.net These parameters are correlated with the molecule's reactivity and interaction with its biological targets. For instance, a lower energy gap suggests higher reactivity. researchgate.net QSAR studies can utilize these descriptors to predict the biological activity of adrenaline derivatives. researchgate.netmdpi.com

Non-covalent interaction (NCI) analysis is a computational tool used to visualize and identify weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule. chemtools.orgnih.gov This method is based on the electron density and its derivatives and is particularly useful for understanding the forces that stabilize the conformations of molecules like (R)-adrenaline(1+). frontiersin.org

NCI analysis has been applied to study the intramolecular hydrogen bonds in adrenaline and related molecules, providing insights into the subtle balance of forces that govern their three-dimensional structure. frontiersin.org The NCI plots can clearly show the regions of attractive and repulsive interactions within the molecule. frontiersin.org For example, studies have used NCI to confirm the presence of van der Waals interactions and steric effects in various compounds, which is also relevant to the study of adrenaline's interactions. researchgate.net

Quantum Chemical Parameters and Structure-Activity Relationship (QSAR) Research

Spectroscopic and Chromatographic Techniques in (R)-Adrenaline(1+) Research

Spectroscopic and chromatographic methods are essential for the experimental investigation of (R)-adrenaline(1+), enabling its detection, quantification, and the study of its chemical transformations.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques for separating, identifying, and quantifying compounds in complex mixtures. acs.orgjcchems.comresearchgate.net These methods have been extensively used in the study of adrenaline and its degradation products. acs.orgjcchems.com

UPLC-MS methods have been developed for the rapid determination of adrenaline, with run times as short as 1.5 minutes. jcchems.comresearchgate.net These methods utilize columns like the ACQUITY UPLC BEH C18 and mobile phases consisting of methanol (B129727) and water mixtures. jcchems.com The detection is often performed using positive electrospray ionization (ESI) in selected ion reaction (SIR) mode, targeting the [M+H]+ ion of adrenaline at m/z 184. researchgate.net Such techniques have been instrumental in mechanistic studies, for example, in investigating the autoxidation of adrenaline. nih.gov In these studies, chromatography coupled with mass spectrometry and UV detection allowed for the identification of oxidation products like adrenochrome (B1665551) and adrenolutin. nih.gov

TechniqueApplication in (R)-Adrenaline(1+) ResearchKey Parameters/FindingsReferenced Studies
UPLC-MSRapid determination and quantification of adrenaline.Column: ACQUITY UPLC BEH C18; Mobile Phase: Methanol/Water; Detection: Positive ESI, SIR mode for [M+H]+ at m/z 184. jcchems.comresearchgate.net
HPLCStudying degradation kinetics and mechanisms.Used to monitor the degradation of adrenaline derivatives over a range of pH and temperatures. acs.org
Chromatography with MS and UV detectionIdentification of adrenaline oxidation products.Identified adrenaline (m/z 184.10), adrenochrome, and adrenolutin in autoxidation studies. nih.gov

Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

In Vitro Cellular and Sub-cellular Research Models

To understand the physiological effects of (R)-adrenaline(1+), researchers utilize various in vitro models that replicate biological environments. These models range from isolated proteins to complex cell cultures, allowing for detailed investigation of molecular interactions and cellular responses.

Cultured cell lines that endogenously or recombinantly express specific adrenergic receptors (adrenoceptors) are indispensable tools for studying the pharmacology and signaling mechanisms of (R)-adrenaline(1+). These models allow for controlled experiments to dissect receptor binding properties and downstream cellular events.

Receptor Binding Studies: Radioligand binding assays are a classic and highly sensitive method used to characterize receptor subtypes and their affinity for ligands like (R)-adrenaline(1+). In these experiments, a radioactively labeled ligand is used to quantify the number of receptors (Bmax) and their affinity (Kd) in membrane preparations from specific cell lines. For example, studies in the human monocytic cell line THP-1 have used this technique to identify and characterize β1-adrenoceptors. nih.gov Similarly, the presence and properties of α2-adrenoceptors have been described in human breast cancer cell lines, such as MCF-7 and MDA-MB-231, using the specific antagonist [³H]-rauwolscine. researchgate.net

Cell LineCell TypeReceptor Subtype StudiedKey FindingReference
THP-1Human Monocytic Leukemiaβ1-ARDirect identification of β1-adrenoceptors via radioligand binding. nih.gov
MCF-7Human Breast Adenocarcinomaα2B-AR, α2C-ARExpressed functional α2-adrenoceptors; binding competed by epinephrine. researchgate.net
MDA-MB-231Human Breast Adenocarcinomaα2B-ARExpressed a single α2-adrenoceptor subtype. researchgate.net
RAW264.7Murine Macrophage-likeβ-ARShowed secretion of TNF-α in response to β-AR stimulation. nih.gov

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Signal Transduction Studies: (R)-adrenaline(1+) initiates cellular responses by binding to G-protein coupled receptors (GPCRs), triggering a cascade of intracellular events. Cell lines are crucial for mapping these signal transduction pathways. The binding of (R)-adrenaline(1+) to different adrenoceptor subtypes activates distinct signaling cascades:

α₁-Adrenoceptors: These receptors typically couple to Gq/11 proteins. researchgate.net Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). researchgate.net

β-Adrenoceptors: These receptors couple to Gs proteins, which activate adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. cAMP, in turn, activates protein kinase A (PKA). nih.govlibretexts.org

A well-studied example is the effect of adrenaline on muscle cells. Its binding to β-adrenergic receptors elevates intracellular cAMP levels, activating PKA. libretexts.org PKA then phosphorylates two key enzymes involved in glycogen (B147801) metabolism: it activates glycogen phosphorylase (promoting glycogen breakdown to glucose) and inhibits glycogen synthase (preventing glucose from being stored as glycogen). libretexts.orgkhanacademy.org This coordinated regulation rapidly increases the availability of glucose for the "fight-or-flight" response. khanacademy.org Studies in breast cancer cell lines have shown that activation of α2-adrenoceptors by agonists stimulates cell proliferation, as measured by [³H]-thymidine incorporation. researchgate.net

Cell Line/SystemReceptor TypeKey Second Messenger/PathwayCellular ResponseReference
Muscle Cellsβ-Adrenergic↑ cyclic AMP (cAMP) → PKA activationGlycogenolysis (glucose release) libretexts.orgkhanacademy.org
Various Cell Typesα₁-AdrenergicGq/11 → PLC → ↑ IP₃ & DAG↑ Intracellular Ca²⁺, PKC activation researchgate.netresearchgate.net
Breast Cancer Cells (e.g., MCF-7)α₂-AdrenergicG-protein coupledIncreased cell proliferation researchgate.net
Immune Cells (e.g., Monocytes)β-Adrenergic↑ cyclic AMP (cAMP) → PKA activationGenerally anti-inflammatory effects nih.govnih.gov

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Comparative and Evolutionary Perspectives of Adrenergic Systems

Comparative Biochemistry of Adrenaline and Noradrenaline in Biological Systems

Adrenaline and its immediate precursor, noradrenaline, are catecholamines that function as crucial hormones and neurotransmitters in vertebrates. andreasastier.com Both are derived from the amino acid tyrosine through a shared biosynthetic pathway, yet their primary sites of synthesis, storage, and principal roles exhibit significant distinctions. researchgate.netwikipedia.org The synthesis pathway begins with tyrosine, which is converted to DOPA and then dopamine (B1211576). andreasastier.comresearchgate.net Dopamine is subsequently converted to noradrenaline by the enzyme dopamine β-monooxygenase. wikipedia.org In noradrenergic neurons of the sympathetic nervous system and specific regions of the central nervous system, this is the final step. andreasastier.comwikipedia.org

However, in the chromaffin cells of the adrenal medulla, a final enzymatic step occurs. andreasastier.com The enzyme phenylethanolamine N-methyltransferase (PNMT), in the presence of high local concentrations of glucocorticoids from the adrenal cortex, methylates noradrenaline to form adrenaline. andreasastier.comscholaris.ca Consequently, noradrenaline functions predominantly as a neurotransmitter released from sympathetic nerve terminals, while adrenaline acts mainly as a hormone released from the adrenal medulla into the bloodstream. andreasastier.com

Across different animal groups, the relative prevalence and storage of adrenaline and noradrenaline can vary significantly. In mammals like the rat, adrenaline-storing cells constitute about 80% of the adrenal medulla's parenchyma. jst.go.jp In many teleost fish, adrenaline is also the predominant catecholamine stored in chromaffin tissue. scholaris.ca For instance, in the common cod (Gadus callarias), adrenaline is the exclusive catecholamine found in the head kidney, with almost undetectable levels of noradrenaline. scholaris.ca In contrast, invertebrates utilize chemically similar biogenic amines, such as octopamine (B1677172) and its precursor tyramine, for functions analogous to the vertebrate adrenergic system. nih.govbiologists.com For a long time, octopamine signaling in invertebrates was considered the evolutionary equivalent of adrenergic signaling in vertebrates, but recent research indicates they coexisted ancestrally. nih.gov

Feature(R)-adrenaline(1+)Noradrenaline
Primary Synthesis Site Adrenal Medulla andreasastier.comSympathetic Nervous System Postganglionic Neurons andreasastier.comwikipedia.org
Final Synthesis Enzyme Phenylethanolamine N-methyltransferase (PNMT) scholaris.caDopamine β-monooxygenase wikipedia.org
Primary Role Hormone andreasastier.comNeurotransmitter andreasastier.com
Primary Release Site Adrenal Medulla (into bloodstream) andreasastier.comSympathetic Nerve Endings (at synapses) andreasastier.com
Receptor Affinity Broad, relatively equal affinity for α and β receptors andreasastier.comHigher affinity for α-adrenergic receptors than β receptors andreasastier.com

Evolutionary Aspects of Adrenergic Receptor Families and Ligand Specificity

The diverse physiological effects of adrenaline and noradrenaline are mediated by a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). biologists.comwikipedia.org These receptors are classified into two main types, α and β, which are further divided into subtypes (α1, α2, β1, β2, β3). wikipedia.orgnih.gov The evolution of this receptor family is believed to have occurred through ancient gene duplication events from a common ancestral receptor. nih.gov

Phylogenetic analyses and comparative genomics reveal a complex evolutionary history. For example, sequences homologous to the mammalian β2-adrenergic receptor are highly conserved across both vertebrates and invertebrates, suggesting they appeared early in evolution. nih.gov In contrast, sequences strongly homologous to β1 and α2 receptors appear to be confined to higher vertebrates. nih.gov The evolution of opioid and adrenergic receptors may even be intertwined, with one proposal suggesting they co-evolved from a common set of modular precursors, which would explain the well-documented cross-talk between the two systems. mdpi.com

Ligand specificity is determined by the three-dimensional structure of the receptor's binding pocket. nih.govacs.org Even minor differences in the amino acid sequence of this pocket can lead to significant changes in ligand affinity and receptor activation. For example, in the human β2-adrenergic receptor, only one of the 15 amino acids in the antagonist binding pocket differs from the β1 receptor, yet this is sufficient to confer subtype selectivity. nih.gov Two specific residues, Asn293(6.55) and Asn312(7.39), have been identified as key determinants of ligand binding specificity in the β2-AR. acs.org

Research has shown that the traditional view of invertebrate octopamine/tyramine systems being the evolutionary forerunners to the vertebrate adrenergic system is an oversimplification. nih.gov Studies on marine invertebrates, including the annelid Platynereis dumerilii and the hemichordate Saccoglossus kowalevskii, have identified the coexistence of adrenergic, octopaminergic, and tyraminergic receptors. nih.gov This indicates that the last common ancestor of protostomes and deuterostomes likely possessed all three signaling systems, and the apparent absence of adrenergic signaling in many modern invertebrates (like insects) is due to secondary gene loss. nih.gov

Research on Adrenergic Systems in Diverse Organisms (Non-Human, Non-Clinical)

Research into adrenergic systems in a variety of non-human organisms has provided critical insights into their function and evolution, free from clinical applications. These studies highlight the diverse adaptations and roles of adrenergic signaling across the animal kingdom.

In teleost fishes, the adrenergic system is well-studied, but significant interspecific variability exists due to whole-genome duplications and subsequent gene loss events. biologists.com This means that the repertoire and pharmacological properties of adrenergic receptors in fish can differ markedly from those in mammals. For example, early studies on trout red blood cells concluded that the β-adrenergic receptor present was of the β1 subtype based on ligand potency; however, it was later discovered that salmonids lack β1-ARs altogether, and the receptor was likely a β3-AR, a subtype not confirmed at the time of the original study. biologists.com

Studies on deer mice (Peromyscus maniculatus) native to high altitudes have revealed evolutionary adaptations in their cardiovascular adrenergic control. nih.gov Compared to low-altitude populations, highland deer mice exhibit a greater capacity to increase their heart rate via β1-adrenergic receptor stimulation. nih.gov They also preserve the capacity for blood pressure elevation through α-adrenergic stimulation when exposed to chronic hypoxia, a response that is diminished in their lowland counterparts. nih.gov This suggests an evolved mechanism to optimize oxygen delivery in their challenging native environment. nih.gov

Invertebrate models have also proven invaluable. The wax moth Galleria mellonella is used to study host-pathogen interactions and has an immune system with functional adrenergic-like signaling. tandfonline.comtandfonline.com In G. mellonella, β-adrenergic stimulation leads to a rapid increase in the number of circulating immune cells (haemocytes), while α-adrenergic signaling has the opposite effect. tandfonline.comtandfonline.com This demonstrates that catecholamine-like signaling plays a conserved role in modulating cellular immunity even in insects. tandfonline.com

OrganismModel System FocusKey Research FindingCompound(s)/Receptor(s) Studied
Teleost Fish (e.g., Trout, Goldfish)Cardiovascular & Metabolic RegulationExhibit significant differences in adrenergic receptor subtypes and pharmacology compared to mammals. biologists.comAdrenaline, Noradrenaline, Isoproterenol; α- and β-Adrenergic Receptors biologists.com
High-Altitude Deer Mouse (Peromyscus maniculatus)Cardiovascular Adaptation to HypoxiaEvolved enhanced capacity for β1-adrenergic control of heart rate and preserved α-adrenergic vascular responses. nih.govα- and β1-Adrenergic Receptors nih.gov
Wax Moth (Galleria mellonella)Innate Immunity & Host-Pathogen InteractionAdrenergic-like signaling modulates immune cell (haemocyte) counts; β-AR agonism is protective against infection. tandfonline.comtandfonline.comNorepinephrine (B1679862), Isoproterenol; α- and β-like Adrenergic Receptors tandfonline.com
Annelid Worm (Platynereis dumerilii)Evolutionary BiologyPossesses both adrenergic receptors (α1, α2) and octopamine/tyramine receptors, indicating ancestral coexistence. nih.govAdrenergic, Octopamine, and Tyramine Receptor Families nih.gov
Canine Model (Canis lupus familiaris)Myocardial FailureIn failing hearts, β3-adrenergic receptor expression is upregulated, potentially as a compensatory mechanism for downregulated β1-ARs. ahajournals.orgβ1- and β3-Adrenergic Receptors ahajournals.org

Future Directions and Emerging Research Areas for R Adrenaline 1+

Novel Methodological Developments in (R)-Adrenaline(1+) Research

The accurate and sensitive detection of (R)-adrenaline(1+) is crucial for both clinical diagnostics and fundamental research. Recent years have seen a surge in the development of advanced analytical techniques that overcome the limitations of traditional methods like chromatography and spectrophotometry. researchgate.netmdpi.com

A significant area of innovation lies in the field of electrochemical biosensors. nih.gov These devices offer the potential for simple, rapid, and sensitive determination of catecholamines. researchgate.net Researchers are increasingly utilizing nanomaterials, such as carbon nanotubes and graphene, to enhance the performance of these sensors. mdpi.com These carbon-based nanomaterials provide unique physicochemical properties that lead to improved sensitivity, a wider linear detection range, and lower detection limits compared to conventional techniques. mdpi.com For instance, multiwalled carbon nanotubes mixed with a Nafion polymer composite have been successfully used to create modified carbon electrodes for the selective detection of dopamine (B1211576) in the presence of interfering substances. mdpi.com

Fluorescence-based detection methods are also a rapidly advancing frontier. jchemrev.com The development of novel fluorescent probes, including metal and semiconductor nanoparticles, quantum dots, and specialized dyes, offers high sensitivity and selectivity. jchemrev.com These probes can be combined with techniques like capillary electrophoresis and chromatography for even more powerful analytical capabilities. jchemrev.com

Furthermore, advancements in enzymatic electrochemical biosensors are showing great promise. mdpi.com These biosensors utilize enzymes like laccase immobilized on electrode surfaces to achieve specific and sensitive detection of catecholamines. mdpi.com The combination of novel electrode materials, such as those incorporating imidazolium (B1220033) zwitterionic surfactants and halloysite (B83129) nanotubes, further enhances the performance of these biosensors. mdpi.com

These methodological advancements are not only improving our ability to measure (R)-adrenaline(1+) in biological samples but are also opening up new avenues for real-time monitoring of its release and dynamics in living systems. mdpi.com

Interdisciplinary Approaches to Understanding Adrenergic System Complexity

The adrenergic system, with (R)-adrenaline(1+) as a key signaling molecule, is involved in a vast array of physiological processes, from regulating cardiac function and metabolism to modulating the immune response. frontiersin.orgtaylorandfrancis.com A comprehensive understanding of this system necessitates a move beyond siloed research and toward integrated, interdisciplinary approaches.

Systems Biology and Immunology: The interplay between the adrenergic system and the immune system is a particularly active area of interdisciplinary research. frontiersin.orgnih.gov The sympathetic nervous system, through the release of catecholamines like (R)-adrenaline(1+), can significantly influence immune cell function. frontiersin.org Chronic stress, for example, leads to sustained adrenergic signaling that can suppress the activities of effector immune cells while promoting immunosuppressive cells, which has implications for tumor growth and response to immunotherapy. frontiersin.org Research in this area, often termed "psychoneuroimmunology," investigates how neural and hormonal signals, including those from the central body clock, regulate rhythmic variations in catecholamine levels and subsequent immunological outcomes. frontiersin.org This integration of neuroscience, endocrinology, and immunology is crucial for developing novel therapeutic strategies for a range of conditions, from autoimmune diseases to cancer. nih.gov

Cardiovascular Pathophysiology and Pharmacology: The role of adrenergic receptors in cardiac function and disease is another area benefiting from interdisciplinary collaboration. santannapisa.it The discovery and characterization of different β-adrenoceptor subtypes, such as the β3-adrenoceptor, have added layers of complexity to our understanding of cardiac remodeling in response to stress. santannapisa.it Researchers are combining molecular biology, pharmacology, and advanced imaging techniques to dissect the signaling pathways of these receptors and explore their potential as therapeutic targets for heart failure. santannapisa.it This approach involves studying inter-organ communication, for example, how β3-adrenoceptors in adipose tissue influence cardiovascular health under obesogenic conditions. santannapisa.it

Neuroscience and Neurodegenerative Diseases: The dysregulation of the adrenergic system has long been implicated in the pathology of neurodegenerative diseases like Alzheimer's disease. researchgate.net Interdisciplinary research combining neurology, genetics, and bioengineering is shedding light on the degeneration of adrenergic neurons and its impact on cognitive function. researchgate.net This collaborative effort is essential for identifying new biomarkers and developing targeted therapies for these debilitating conditions.

The following table summarizes key findings from interdisciplinary research on the adrenergic system:

Research AreaKey FindingsRelevant Disciplines
Psychoneuroimmunology The central clock regulates circadian rhythms in adrenaline, influencing immune cell function. frontiersin.org Chronic stress-induced adrenergic signaling can suppress anti-tumor immunity. frontiersin.orgNeuroscience, Immunology, Endocrinology
Cardiovascular Biology The β3-adrenoceptor plays a protective role against adverse cardiac remodeling under stress. santannapisa.itCardiology, Pharmacology, Molecular Biology
Neurodegenerative Disease Degeneration of adrenergic neurons is a feature of Alzheimer's disease pathology. researchgate.netNeurology, Genetics, Bioengineering

By integrating knowledge and methodologies from diverse fields, researchers can build a more holistic picture of the adrenergic system's complexity and its role in health and disease.

Theoretical Models and Predictive Frameworks for (R)-Adrenaline(1+) Activity

In parallel with experimental and interdisciplinary research, the development of theoretical models and predictive frameworks is becoming increasingly vital for understanding the molecular mechanisms of (R)-adrenaline(1+) activity. These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations have emerged as a powerful tool to study the dynamic interactions between (R)-adrenaline(1+) and its receptors, primarily the G-protein coupled receptors (GPCRs). nih.govplos.org These simulations can reveal the subtle conformational changes that occur in the receptor upon agonist binding, providing a detailed picture of the activation process. nih.gov For example, MD studies have shown how (R)-adrenaline(1+) binding can induce movements in specific transmembrane helices of the β2-adrenergic receptor, which are crucial for initiating downstream signaling. nih.govnih.gov These simulations also highlight the important role of internal water molecules in stabilizing the interactions between the ligand and the receptor. plos.org

Furthermore, ML models are being developed to predict the coupling probabilities of GPCRs to different intracellular G-proteins, offering insights into the specificity of signaling pathways. nih.gov By training these models on large datasets of experimental binding affinities, researchers can predict the functional outcomes of (R)-adrenaline(1+) binding to various adrenergic receptor subtypes. nih.gov ML-based frameworks are also being used to predict the activation state and activity level of GPCRs based on their structural features, which can significantly accelerate drug discovery. biorxiv.org

Quantum Chemical Methods: At a more fundamental level, quantum chemical methods like Density Functional Theory (DFT) are being employed to study the electronic structure and chemical properties of the (R)-adrenaline(1+) molecule itself. dergipark.org.tracs.org These calculations can predict properties such as vibrational frequencies, charge distribution, and reactivity, which are essential for understanding its interaction with biological targets. dergipark.org.tr For instance, DFT studies have been used to investigate the antioxidant potential of adrenaline, predicting its efficiency as a free radical scavenger. acs.org

The table below highlights some of the key applications of theoretical models in (R)-adrenaline(1+) research:

Modeling ApproachKey Applications
Molecular Dynamics (MD) Simulations - Elucidating the conformational changes in adrenergic receptors upon agonist binding. nih.govnih.gov - Identifying novel binding modes of agonists. plos.org - Investigating the role of water molecules in ligand-receptor interactions. plos.org
Machine Learning (ML) and AI - Predicting the 3D structures of GPCRs. biorxiv.orgarxiv.org - Predicting GPCR-G protein coupling probabilities. nih.gov - Predicting the activation state and activity level of GPCRs. springernature.combiorxiv.org
Quantum Chemistry (e.g., DFT) - Predicting the structural and electronic properties of (R)-adrenaline(1+). dergipark.org.tr - Investigating the antioxidant and free-radical scavenging activity. acs.org

The continuous refinement of these theoretical models and predictive frameworks, coupled with their integration with experimental data, will undoubtedly deepen our understanding of (R)-adrenaline(1+) activity and accelerate the discovery of new and more effective medicines targeting the adrenergic system.

Q & A

Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) interplay of (R)-adrenaline(1+) in disease states like hyperthyroidism?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating thyroid hormone-mediated changes in hepatic metabolism. Validate with clinical data from hyperthyroid cohorts, measuring adrenaline clearance rates and correlating with disease severity markers (e.g., free T4 levels) .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., EC₅₀ values, pharmacokinetic parameters) in supplementary materials. In-text tables should summarize processed data critical to the research question (e.g., ANOVA results, dose-response metrics) .
  • Figures : Use error bars (SD or SEM) and asterisks to denote statistical significance (e.g., *p<0.05). Avoid excessive chromatograms; prioritize graphs showing trends (e.g., time-course studies) .

Key Considerations

  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including animal welfare and data reproducibility standards .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over textbooks. Use citation tools (e.g., EndNote) to track references and avoid outdated studies (pre-2000) unless foundational .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.